molecular formula C11H10Cl2N2O3 B14584347 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one CAS No. 61213-34-1

3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one

Cat. No.: B14584347
CAS No.: 61213-34-1
M. Wt: 289.11 g/mol
InChI Key: DKOWJPCTAGUACC-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3-nitrophenyl group, a chloromethyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by its attachment to the pyrrolidin-2-one ring via a coupling reaction.

    Chlorination: The final step involves the chlorination of the pyrrolidin-2-one ring, which can be achieved using chlorine gas or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloromethyl group could yield various substituted derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(chloromethyl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the nitro group.

    4-(Chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one: Similar structure but lacks the chlorine atom on the pyrrolidin-2-one ring.

Uniqueness

3-Chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one is unique due to the presence of both the nitro group and the chloromethyl group, which can impart specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61213-34-1

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H10Cl2N2O3/c12-5-7-6-14(11(16)10(7)13)8-2-1-3-9(4-8)15(17)18/h1-4,7,10H,5-6H2

InChI Key

DKOWJPCTAGUACC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1C2=CC(=CC=C2)[N+](=O)[O-])Cl)CCl

Origin of Product

United States

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